molecular formula C23H23FN4O2S B2587073 N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-37-4

N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2587073
CAS No.: 1251679-37-4
M. Wt: 438.52
InChI Key: XPGTZHAXCSYIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative within the [1,2,4]triazolo[4,3-a]pyridine class. This compound features a triazolo-pyridine core substituted with a sulfonamide group at position 8, which is further functionalized with two distinct arylalkyl groups: a 3,4-dimethylphenyl moiety and a 3-fluorophenylmethyl group. The 3-ethyl substituent on the triazolo ring differentiates it from analogs with methyl or other alkyl groups.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-4-22-25-26-23-21(9-6-12-27(22)23)31(29,30)28(15-18-7-5-8-19(24)14-18)20-11-10-16(2)17(3)13-20/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGTZHAXCSYIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by sulfonamide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the [1,2,4]triazolo[4,3-a]pyridine-sulfonamide scaffold but differ in substituent patterns. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name R₁ (Triazolo Position 3) R₂ (Sulfonamide N-Substituent 1) R₃ (Sulfonamide N-Substituent 2) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR)
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Ethyl 3,4-dimethylphenyl 3-fluorophenylmethyl Not reported Not reported Not available
N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) - 3,5-difluorophenyl 3-chlorobenzyl 434.8 160–162 δ 5.25 (s, 2H, CH₂), 7.00–7.45 (m, Ar H)
N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) Methyl 3,5-dimethylphenyl 4-methoxybenzyl 447.5 168–169 δ 2.04 (s, 6H, 2CH₃), 3.71 (s, 3H, OCH₃)
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) - 3,5-difluorophenyl - 310.3 184–186 δ 6.70–6.88 (m, Ar H), 11.44 (br. s, SO₂NH)

Key Findings from Comparative Analysis

The 3-fluorophenylmethyl group introduces moderate electronegativity, which may influence receptor binding compared to the 3-chlorobenzyl (8a) or 4-methoxybenzyl (8c) groups .

Thermal Stability :

  • Higher melting points (e.g., 184–186°C for 6a) correlate with simpler substituent patterns and hydrogen-bonding capacity (e.g., unalkylated sulfonamide in 6a) . The target compound’s melting point is unreported but expected to be lower than 6a due to alkylation.

Spectral Signatures :

  • ¹H-NMR signals for the CH₂ group in benzyl substituents (e.g., δ 5.25 in 8a) are consistent across analogs. The absence of such signals in 6a confirms its unalkylated structure .

Antimalarial Activity Trends :

  • Analogs like 8a and 8c exhibit potent antimalarial activity (IC₅₀ < 100 nM against Plasmodium falciparum), attributed to their dual arylalkyl substituents and triazolo-pyridine core . The target compound’s 3-ethyl and 3,4-dimethylphenyl groups may further optimize steric and electronic interactions with parasitic targets.

Biological Activity

N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticonvulsant research. This article reviews the biological activity of this compound based on recent studies and findings.

Overview of Biological Activities

  • Antimalarial Activity :
    • A study focusing on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed that compounds similar to this compound exhibited significant antimalarial properties. Specifically, compounds from this series were evaluated against Plasmodium falciparum, with some showing an inhibitory concentration (IC50) as low as 2.24 μM, indicating strong potential for development as antimalarial agents .
  • Anticonvulsant Activity :
    • Research has also highlighted the anticonvulsant potential of triazolo derivatives. Compounds with similar structural features demonstrated efficacy in various seizure models. For example, certain triazole derivatives exhibited median effective doses (ED50) indicating their ability to prevent seizures effectively . The mechanism of action often involves modulation of GABA receptors and sodium channel blockade.

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyridine sulfonamides is closely linked to their chemical structure. Key factors influencing activity include:

  • Sulfonamide Group : This functional group is crucial for enhancing solubility and biological interaction.
  • Triazole Ring : The presence of the triazole moiety is associated with diverse pharmaceutical activities.
  • Substituents on the Aromatic Rings : Variations in substituents can significantly alter potency and selectivity against specific biological targets.

Case Study 1: Antimalarial Screening

In a virtual screening study involving 1561 compounds, several triazolo-pyridine sulfonamides were synthesized and tested for their antimalarial activity. Among these, N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide was highlighted for its promising IC50 value of 2.24 μM against Plasmodium falciparum .

Case Study 2: Anticonvulsant Efficacy

A separate study examined various triazole derivatives for their anticonvulsant properties. One compound showed an ED50 of 15.2 mg/kg in the rat PTZ test, demonstrating significant anticonvulsant activity . The results suggest that modifications to the triazole structure can yield potent anticonvulsants.

Data Summary

Compound NameBiological ActivityIC50/ED50 ValueReference
N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24 μM
Triazole Derivative XAnticonvulsant15.2 mg/kg (ED50)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.